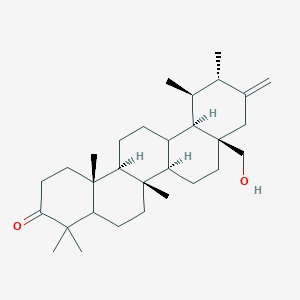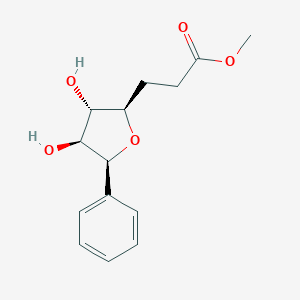
1-(2-Morpholinoethyl)-2-thiourea
Vue d'ensemble
Description
1-(2-Morpholinoethyl)-2-thiourea (MTE) is an organic compound that has been used in a variety of scientific research applications, including biochemical and physiological studies. MTE is a small molecule that can be easily synthesized and has a wide range of applications in the laboratory. It is highly soluble in a variety of solvents, making it a versatile tool for scientists. MTE is also known to have a low toxicity profile, making it an attractive choice for use in laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Characterization:
- 1-(2-Morpholinoethyl)-2-thiourea and related compounds have been synthesized and characterized using spectroscopic techniques like IR, 1H and 13C NMR, and X-ray crystallography. These studies provide insights into the molecular structure and properties of these compounds (Hassan et al., 2011).
Chemical Structure Analysis:
- The chemical structure and properties of this compound have been detailed, highlighting its molecular configuration and intermolecular hydrogen bonding, which form one-dimensional chains in the crystal structure (Yamin & Hassan, 2004).
Application in Chemical Synthesis:
- Compounds like 1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide Metho-p-toluenesulfonate, derived from thiourea, have been used extensively in activating alcohols and carboxylic acids in chemical synthesis (Szeto, 2001).
Environmental and Analytical Chemistry:
- Thiourea derivatives have been employed in the determination of morpholine in air, demonstrating their utility in environmental and analytical chemistry (Lindahl et al., 2001).
Catalysis in Chemical Reactions:
- Thiourea has been identified as an efficient catalyst in the nitrosation of morpholine, showcasing its role in facilitating certain chemical reactions (Meyer & Williams, 1981).
Green Synthesis Applications:
- Thioureas have significant importance in medicinal chemistry due to their biological activities. Green synthesis methods for producing thiourea derivatives in an environmentally friendly manner have been developed (Kumavat et al., 2013).
Antimicrobial and Antibacterial Properties:
- Novel thiourea derivatives have been synthesized and investigated for their potential as antimicrobial and antibacterial agents, highlighting their applications in pharmaceuticals and healthcare (Desai et al., 2007).
Structural Investigations in Crystallography:
- The packing principles and structures of urea and thiourea solvates with morpholine have been examined, contributing to the field of crystallography and material science (Taouss et al., 2013).
Mécanisme D'action
Target of Action
The primary target of 1-(2-Morpholinoethyl)-2-thiourea is Monoamine oxidase type A (MAO-A) . MAO-A is an enzyme that preferentially oxidizes biogenic amines such as 5-hydroxytryptamine (5-HT), norepinephrine, and epinephrine . It plays crucial roles in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues .
Mode of Action
It’s worth noting that compounds with similar structures, such as moclobemide, have been found to inhibit mao-a . This inhibition increases the levels of endogenous monoamines , which could potentially be a mode of action for this compound.
Biochemical Pathways
Given its target, it can be inferred that it may affect pathways involving biogenic amines such as 5-ht, norepinephrine, and epinephrine . The downstream effects could include changes in neurotransmission and vasoactive responses.
Pharmacokinetics
Compounds with similar structures, such as moclobemide, have been found to have weak relationships between actual exposure and dose in children and adolescents . This suggests that the bioavailability of this compound may also vary significantly among individuals.
Result of Action
Given its potential inhibition of mao-a, it can be inferred that it may lead to increased levels of biogenic amines in the central nervous system and peripheral tissues . This could potentially result in changes in neurotransmission and vasoactive responses.
Action Environment
It’s worth noting that the efficacy and stability of similar compounds, such as moclobemide, have been found to be influenced by factors such as drug interactions and age/developmental dependent differences in drug metabolism . These factors could potentially also influence the action of this compound.
Analyse Biochimique
Biochemical Properties
1-(2-Morpholinoethyl)-2-thiourea plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound has been shown to interact with enzymes such as trypsin and chymotrypsin, where it acts as an inhibitor by binding to the active sites of these enzymes . The interaction between this compound and these enzymes is primarily driven by the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. Additionally, this compound has been found to interact with various proteins, leading to alterations in their structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the concentration and duration of exposure. In various cell types, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. Furthermore, this compound has been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses . These changes in gene expression can result in altered cellular metabolism, including shifts in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key steps. Upon entering the cell, this compound can bind to specific biomolecules, including enzymes and receptors, through covalent and non-covalent interactions . One of the primary mechanisms by which this compound exerts its effects is through enzyme inhibition. By binding to the active sites of enzymes, this compound can prevent substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function . This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to cumulative effects on cellular processes, including sustained inhibition of enzyme activity and persistent changes in gene expression . These long-term effects can result in altered cellular function and viability, particularly in in vitro studies.
Dosage Effects in Animal Models
The effects of this compound in animal models have been investigated to determine the optimal dosage and potential toxic effects . Studies have shown that the impact of this compound varies with dosage, with low to moderate doses generally being well-tolerated and producing desired biochemical effects. High doses of this compound can lead to toxic effects, including organ damage and impaired physiological function . These findings highlight the importance of careful dosage optimization in experimental settings to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can undergo various metabolic reactions, including oxidation, reduction, and conjugation, which are mediated by enzymes such as cytochrome P450s and glutathione S-transferases . These metabolic processes can influence the bioavailability and activity of this compound, as well as its potential to produce metabolites with distinct biochemical properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its overall efficacy and impact . This compound can be transported across cellular membranes through passive diffusion and active transport mechanisms, involving specific transporters and binding proteins . Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm, nucleus, and organelles, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . This compound has been found to accumulate in specific organelles, such as lysosomes and mitochondria, where it can modulate organelle function and contribute to cellular homeostasis . The targeting of this compound to these subcellular compartments is facilitated by targeting signals and post-translational modifications that direct its localization and activity .
Propriétés
IUPAC Name |
2-morpholin-4-ylethylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3OS/c8-7(12)9-1-2-10-3-5-11-6-4-10/h1-6H2,(H3,8,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVHEVIWHMEELG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375035 | |
| Record name | 1-(2-Morpholinoethyl)-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122641-10-5 | |
| Record name | 1-(2-Morpholinoethyl)-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 122641-10-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




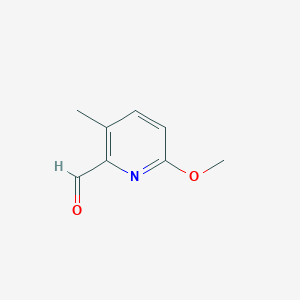

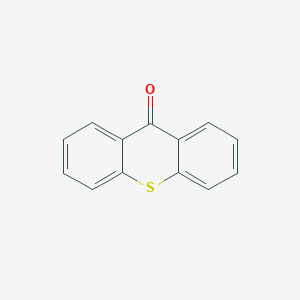
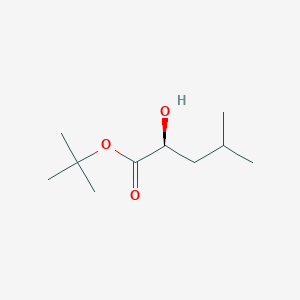
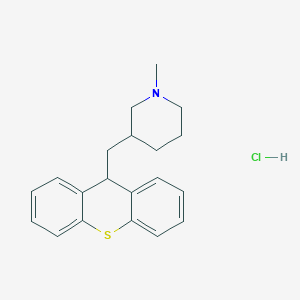
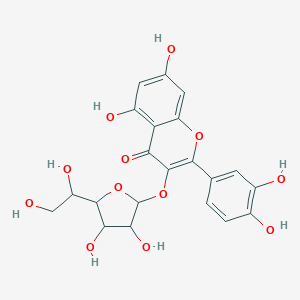
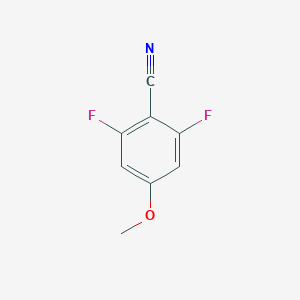
![methyl 3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate](/img/structure/B50330.png)
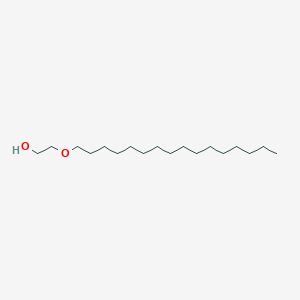
![(2S)-N-[(4aS,6R,8S,8aR)-6-(2,3-dihydroxypropyl)-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-4-yl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide](/img/structure/B50333.png)
![Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI)](/img/structure/B50337.png)
